Allyl(4-methoxyphenyl)dimethylsilane

Catalog No.
S1899253
CAS No.
68469-60-3
M.F
C12H18OSi
M. Wt
206.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl(4-methoxyphenyl)dimethylsilane

CAS Number

68469-60-3

Product Name

Allyl(4-methoxyphenyl)dimethylsilane

IUPAC Name

(4-methoxyphenyl)-dimethyl-prop-2-enylsilane

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

InChI

InChI=1S/C12H18OSi/c1-5-10-14(3,4)12-8-6-11(13-2)7-9-12/h5-9H,1,10H2,2-4H3

InChI Key

BEKRXBQZYQZFBV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)[Si](C)(C)CC=C

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)CC=C
  • Origin: The origin of Allyl(4-methoxyphenyl)dimethylsilane is not explicitly documented in scientific literature. It is likely synthesized in a laboratory setting from readily available precursors.
  • Significance: While there's no current research specific to Allyl(4-methoxyphenyl)dimethylsilane, its structure suggests potential applications in organic synthesis. The presence of the allyl group (CH2CH=CH2) makes it a potential reactant in nucleophilic addition reactions, while the methoxy group (OCH3) can participate in various substitution reactions. Further research is needed to explore its specific uses.

Molecular Structure Analysis

  • Key features: The molecule consists of a central silicon (Si) atom bonded to two methyl groups (CH3) and an allyl group (CH2CH=CH2). It also has a methoxy group (OCH3) attached to the phenyl ring (C6H4) which is bonded to the silicon atom.
  • Notable aspects: The combination of functional groups (allyl, methoxy, and phenyl) creates a versatile molecule with the potential for diverse chemical reactivity. The Si-C bonds are known for their stability and can withstand various reaction conditions.

Chemical Reactions Analysis

  • Hydrosilylation: The allyl group can react with aldehydes or ketones in a hydrosilylation reaction, forming a new silicon-carbon bond [].
  • Heck reaction: The allyl group could potentially participate in a Heck reaction with an alkene in the presence of a palladium catalyst [].

Allyldimethoxyphenylsilane can be a useful building block for organic synthesis due to the presence of different functional groups. The allyl group (CH2CH=CH2) provides a site for further chemical reactions, while the methoxyphenyl group (CH3OC6H4) can influence the reactivity of the molecule. Researchers can utilize these properties to synthesize various organic compounds, including:* Fine chemicals
* Pharmaceuticals* Functional materials [, ]

  • Silicone Resin Synthesis

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Allyl(4-methoxyphenyl)dimethylsilane

Dates

Modify: 2023-08-16

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